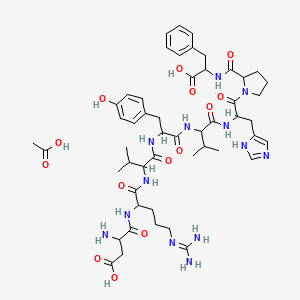
Disodium;4-hydroxy-1-oxo-5-phosphonooxypentane-2,3-diolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium;4-hydroxy-1-oxo-5-phosphonooxypentane-2,3-diolate is a chemical compound with significant importance in various scientific fields. It is known for its unique structure and properties, which make it valuable in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Disodium;4-hydroxy-1-oxo-5-phosphonooxypentane-2,3-diolate typically involves the dihydroxylation of alkenes using osmium tetroxide (OsO4) as a catalyst. This reaction is known for its ability to produce vicinal diols with high stereoselectivity . The reaction conditions often include the use of a stoichiometric oxidant such as N-methylmorpholine N-oxide (NMO) to regenerate the osmium tetroxide catalyst .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Disodium;4-hydroxy-1-oxo-5-phosphonooxypentane-2,3-diolate undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is particularly known for its reactivity in oxidation reactions, where it can form stable diol products .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include osmium tetroxide, potassium permanganate (KMnO4), and hydrogen peroxide (H2O2). The reaction conditions often involve mild temperatures and controlled pH to ensure high selectivity and yield .
Major Products Formed: The major products formed from the reactions of this compound include vicinal diols and other oxidized derivatives. These products are valuable intermediates in various chemical syntheses .
Aplicaciones Científicas De Investigación
Disodium;4-hydroxy-1-oxo-5-phosphonooxypentane-2,3-diolate has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of complex molecules. In biology, it plays a role in enzymatic reactions and metabolic pathways. In medicine, the compound is studied for its potential therapeutic effects and as a diagnostic tool. Industrially, it is used in the production of fine chemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of Disodium;4-hydroxy-1-oxo-5-phosphonooxypentane-2,3-diolate involves its ability to act as an oxidizing agent. It interacts with various molecular targets, including enzymes and proteins, to facilitate oxidation-reduction reactions. The compound’s unique structure allows it to participate in specific pathways, making it a valuable tool in biochemical studies .
Comparación Con Compuestos Similares
Disodium;4-hydroxy-1-oxo-5-phosphonooxypentane-2,3-diolate can be compared with other similar compounds such as vicinal diols and other phosphonooxy derivatives. Its uniqueness lies in its specific reactivity and stability under various conditions. Similar compounds include 4-hydroxy-5-phosphonooxypentane-2,3-dione and other diol derivatives .
Propiedades
Fórmula molecular |
C5H9Na2O8P |
|---|---|
Peso molecular |
274.07 g/mol |
Nombre IUPAC |
disodium;4-hydroxy-1-oxo-5-phosphonooxypentane-2,3-diolate |
InChI |
InChI=1S/C5H9O8P.2Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;/h1,3-5,8H,2H2,(H2,10,11,12);;/q-2;2*+1 |
Clave InChI |
WLPAKKFQVSXILQ-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(C=O)[O-])[O-])O)OP(=O)(O)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


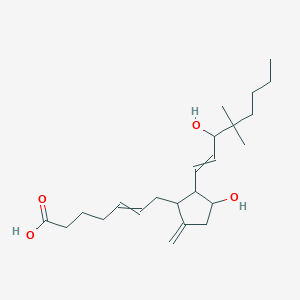
![(3R,3aR,6R,6aR)-6-((5-([1,1'-Biphenyl]-4-yl)-6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)oxy)hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B13396930.png)
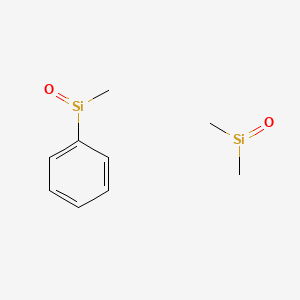
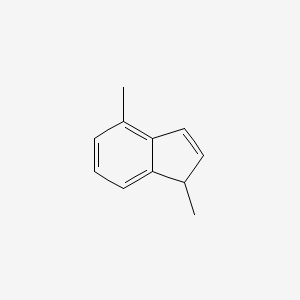
![Acetic acid;[4-[5-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane;ruthenium](/img/structure/B13396958.png)
![12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-16-one](/img/structure/B13396962.png)


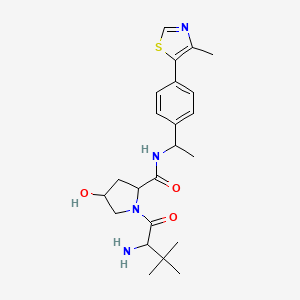
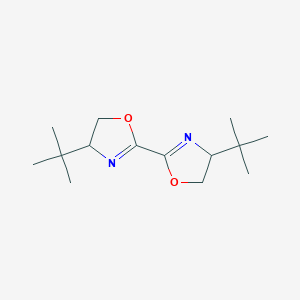
![3-[1-(4-Fluorophenyl)-2-oxidanylidene-4-(4-phenylmethoxyphenyl)azetidin-3-yl]propanoic acid](/img/structure/B13397001.png)

